molecular formula C13H14ClF3N2O2 B1429472 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid CAS No. 1311279-30-7

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid

Cat. No. B1429472
M. Wt: 322.71 g/mol
InChI Key: HULLVRCVIPQZSK-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of research. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines involves a pyridine ring with a trifluoromethyl group attached. The exact structure would depend on the specific derivative .


Chemical Reactions Analysis

Trifluoromethylpyridines participate in various chemical reactions, often serving as intermediates in the synthesis of agrochemicals and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines can vary. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.53, and it is a liquid at room temperature .

Scientific Research Applications

Cancer Treatment Potential

The compound has been studied for its potential in treating cancer due to its ability to inhibit Aurora kinase. Aurora kinases are a family of enzymes that play a crucial role in cell division, and their inhibition can halt the proliferation of cancer cells. This research highlights the compound's significance in developing new cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Functionalization

Extensive studies have focused on the chemical synthesis and functionalization of compounds structurally related to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid. These research efforts aim at developing efficient methods for regioexhaustive functionalization, enabling the synthesis of various carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines. Such methodologies are critical for creating molecules with potential applications in medicinal chemistry and agriculture (F. Cottet, Marc Marull, F. Mongin, D. Espinosa, M. Schlosser, 2004).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of molecules structurally similar to the compound have been investigated to understand their quantum chemical aspects better. These studies, which include FT-IR, NMR, and UV techniques alongside quantum chemical methods, provide insights into the molecule's behavior, including charge distributions, energy levels, and potential applications in materials science (P. Devi, A. Bishnoi, S. Fatma, 2020).

Insecticidal Activity

Research on compounds with structural similarities has also explored their potential insecticidal activity. These studies aim to understand how modifications in the molecule's structure, such as the addition of a pyridine ring, can influence its effectiveness against agricultural pests. This line of research is vital for developing new, more efficient insecticides with specific target activities (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).

Safety And Hazards

Trifluoromethylpyridines can pose safety hazards. For example, they may cause respiratory irritation, skin irritation, and serious eye irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c14-10-5-9(13(15,16)17)6-18-11(10)7-19-3-1-8(2-4-19)12(20)21/h5-6,8H,1-4,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULLVRCVIPQZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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